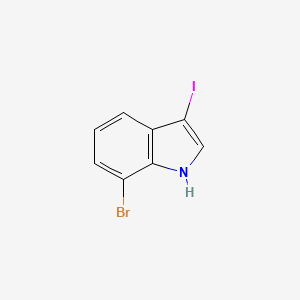

7-Bromo-3-iodo-1H-indole

Beschreibung

BenchChem offers high-quality 7-Bromo-3-iodo-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-3-iodo-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-3-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUHZDSLSUUPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Electrophilic Substitution on the 7-Bromo-1H-indole Ring System

Executive Summary

The 7-bromo-1H-indole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical precursor for kinase inhibitors, GPCR ligands, and antiviral agents. Its utility lies in the orthogonality of its reactive sites: the nucleophilic C3 position allows for electrophilic aromatic substitution (EAS), while the 7-bromo substituent serves as a pre-installed handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the 7-bromo substituent introduces specific electronic and steric constraints that deviate from standard indole chemistry. This guide details the mechanistic nuances and optimized protocols for performing EAS on this specific ring system, ensuring high regioselectivity and yield while preventing common pitfalls like polymerization or over-oxidation.

Part 1: Electronic & Steric Landscape

The Deactivation-Regioselectivity Paradox

Indole is an electron-rich heterocycle, often described as a π-excessive system. The pyrrole ring drives reactivity, behaving similarly to an enamine. In a standard indole, the C3 position is approximately

The 7-Bromo Effect:

-

Inductive Deactivation (-I): The bromine atom at C7 exerts a strong inductive electron-withdrawing effect. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the indole system, making the ring less nucleophilic than unsubstituted indole. Reaction times must often be extended.

-

Regiocontrol: Despite the deactivation, the C3 position remains the preferred site of attack. The transition state for C3 substitution preserves the aromaticity of the benzenoid ring, whereas C2 attack disrupts it. The 7-Br does not alter this preference but suppresses competing reactions on the benzene ring (C4-C6).

-

Steric "Bay Region" Effect: The large bromine atom is in a peri-relationship with the N1-hydrogen. This creates significant steric crowding around the nitrogen, making N-functionalization (often a prerequisite for Friedel-Crafts) more difficult, but leaving the C3 position sterically accessible.

Regioselectivity Logic Map

The following diagram illustrates the hierarchy of reactivity for the 7-bromoindole system.

Caption: Reactivity hierarchy of 7-bromoindole. C3 remains the primary electrophilic target despite the inductive deactivation from the 7-Br moiety.

Part 2: Primary Transformation Protocols

C3-Formylation (Vilsmeier-Haack)

The introduction of an aldehyde at C3 is the most reliable EAS reaction for this scaffold. The resulting 7-bromo-1H-indole-3-carbaldehyde is a versatile intermediate.

Mechanism & Workflow:

The reaction utilizes DMF as both solvent and reagent, activated by POCl

Caption: Step-wise mechanism of Vilsmeier-Haack formylation targeting the C3 position.

Optimized Protocol:

-

Reagent Activation: In a flame-dried flask under Ar/N

, cool anhydrous DMF (5.0 equiv) to 0°C. Dropwise add POCl -

Addition: Dissolve 7-bromoindole (1.0 equiv) in minimal DMF and add dropwise to the salt suspension at 0°C. Note: Do not reverse addition; excess POCl

can cause polymerization. -

Reaction: Warm to room temperature (25°C). Due to the 7-Br deactivation, if TLC shows incomplete conversion after 2 hours, heat to 40°C. Avoid temperatures >60°C to prevent tar formation.

-

Hydrolysis: Pour the reaction mixture into crushed ice containing NaOH (2M). The basic pH is critical to hydrolyze the stable iminium salt.

-

Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.

C3-Halogenation (Bromination/Chlorination)

Selective halogenation at C3 is achieved using N-halosuccinimides (NBS/NCS).

Critical Constraint: Elemental bromine (Br

Protocol (NBS Bromination):

-

Solvent System: Use DMF or THF/DCM (1:1). DMF promotes ionic mechanisms over radical ones, ensuring C3 selectivity.

-

Stoichiometry: Dissolve 7-bromoindole (1.0 equiv) in DMF. Cool to 0°C.

-

Addition: Add NBS (1.05 equiv) portion-wise. Protect from light to inhibit radical benzylic bromination (though less relevant here, it is good practice).

-

Quench: Dilute with water and sodium thiosulfate (to quench trace Br

). -

Result: 3,7-dibromo-1H-indole.

Friedel-Crafts Acylation

Direct acylation of free (NH)-indoles is challenging because the Lewis acid (e.g., AlCl

Recommended Approach: Use Dialkylaluminum Chloride mediated acylation.[1]

-

Reagent: Et

AlCl (Diethylaluminum chloride). -

Mechanism: The aluminum reagent acts as both a base (deprotonating NH) and a Lewis acid, forming a reactive metal-indole complex that is susceptible to acyl chloride attack at C3.

-

Conditions: DCM solvent, 0°C to RT. Use Acid Chloride (RCOCl) as the electrophile.

Part 3: Comparative Data & Troubleshooting

Reaction Parameters Table

| Reaction Type | Reagent | Electrophile Source | Temp | Key Risk |

| Formylation | POCl | Chloroiminium ion | 0°C | Polymerization if overheated |

| Bromination | NBS / DMF | Br | 0°C | Radical side-reactions (keep dark) |

| Acylation | Et | Acylium / Complex | 0°C | N-acylation vs C3-acylation |

| Nitration | AgNO | NO | -10°C | Oxidative ring opening |

Troubleshooting Guide

-

Problem: Low yield in Vilsmeier-Haack; starting material remains.

-

Cause: 7-Br deactivation lowers reaction rate.

-

Fix: Increase temperature to 45-50°C. Do not exceed 60°C. Ensure anhydrous DMF is used (water kills the Vilsmeier reagent).

-

-

Problem: Formation of N-substituted products during Acylation.

-

Cause: "Bay region" steric hindrance at N1 is insufficient to block attack if a strong base is used (e.g., NaH).

-

Fix: Use the Et

AlCl method which utilizes the N-Al bond to direct C3 substitution via a cyclic transition state.

-

-

Problem: Black tar formation.

-

Cause: Acid-catalyzed polymerization of indole.

-

Fix: Keep conditions strictly controlled. Quench reactions into base (NaHCO

or NaOH) immediately to neutralize acid.

-

References

-

Vilsmeier-Haack Mechanism & Indole Selectivity

- Title: Regioselectivity in Electrophilic Arom

- Source: StackExchange / Joule & Mills Heterocyclic Chemistry.

-

URL:[Link]

-

Halogenation Protocols (NBS)

- Title: Reaction Mechanism and Effect of Substituent in Direct Bromin

- Source: ResearchG

-

URL:[Link]

-

Friedel-Crafts Acylation Methodology

-

General Indole Reactivity Data

Sources

An In-depth Technical Guide to 7-Bromo-3-iodo-1H-indole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-3-iodo-1H-indole, a halogenated indole derivative with significant potential in medicinal chemistry and organic synthesis. Due to its likely status as a bespoke research compound rather than a readily available stock chemical, this guide places a strong emphasis on its synthetic strategy, drawing from established principles of indole chemistry.

Introduction and Physicochemical Properties

7-Bromo-3-iodo-1H-indole is a di-halogenated derivative of indole, a ubiquitous heterocyclic scaffold in numerous biologically active compounds. The strategic placement of bromine at the 7-position and iodine at the 3-position offers medicinal chemists a versatile platform for further functionalization through various cross-coupling reactions. This substitution pattern makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.

While a specific CAS number for 7-Bromo-3-iodo-1H-indole is not readily found in major chemical databases, its properties can be predicted based on its structure.

Table 1: Physicochemical Properties of 7-Bromo-3-iodo-1H-indole

| Property | Value | Source |

| Molecular Formula | C₈H₅BrIN | Calculated |

| Molecular Weight | 321.94 g/mol | Calculated |

| Appearance | Likely an off-white to pale yellow solid | Inferred from similar compounds[1] |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF | Inferred from similar compounds[1] |

Proposed Synthetic Pathway

The synthesis of 7-Bromo-3-iodo-1H-indole can be logically approached through a sequential halogenation strategy starting from a readily available precursor, 7-Bromo-1H-indole. The indole ring system exhibits distinct reactivity at its various positions, which can be exploited for regioselective functionalization.

The proposed synthetic workflow is illustrated below:

Caption: Proposed synthetic workflow for 7-Bromo-3-iodo-1H-indole.

Rationale for the Synthetic Approach

The C3 position of the indole nucleus is the most electron-rich and, therefore, the most susceptible to electrophilic attack. This inherent reactivity allows for the direct iodination of the 7-bromoindole precursor at the desired position. The use of molecular iodine (I₂) in the presence of a base is a common and effective method for the C3-iodination of indoles. The base is crucial for the in-situ generation of a more potent iodinating species.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on standard procedures for indole iodination and should be optimized for specific laboratory conditions.

Materials:

-

7-Bromo-1H-indole

-

Iodine (I₂)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

N,N-Dimethylformamide (DMF) or 1,4-Dioxane

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Bromo-1H-indole (1.0 equivalent) in DMF or 1,4-dioxane.

-

Addition of Base: To the stirred solution, add powdered NaOH or KOH (1.1 equivalents).

-

Iodination: Slowly add a solution of iodine (I₂) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion of the reaction (as indicated by TLC), quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate. This will neutralize any unreacted iodine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 7-Bromo-3-iodo-1H-indole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected shifts in the NMR spectra due to the introduction of the iodine atom at the C3 position will serve as a key validation point.

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of 7-Bromo-3-iodo-1H-indole makes it a highly valuable intermediate for the synthesis of a wide range of complex molecules.

-

Medicinal Chemistry: The bromine and iodine atoms can be selectively functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse substituents at the C3 and C7 positions, enabling the exploration of the chemical space around the indole scaffold to develop potent and selective kinase inhibitors, antitumor agents, and other therapeutics.[2] Indole derivatives are known to be important in the development of medicines for treating conditions like migraines and cancer.[3]

-

Organic Synthesis: As a bifunctional building block, it can be used in the synthesis of natural products and other complex organic molecules where a substituted indole moiety is required.

Conclusion

While 7-Bromo-3-iodo-1H-indole is not a readily available commercial product, its synthesis is achievable through a straightforward and regioselective iodination of 7-Bromo-1H-indole. The resulting di-halogenated indole is a powerful tool for researchers in drug discovery and organic synthesis, offering multiple points for diversification and the construction of novel molecular entities. The protocols and information presented in this guide provide a solid foundation for the synthesis and utilization of this versatile chemical building block.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 21). Understanding the Chemical Properties and Quality Standards of 7-Bromo-1H-indole. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). The Role of 7-Bromo-1H-indole in Modern Pharmaceutical Synthesis. [Link]

- Google Patents. (n.d.). Preparation method of 5-bromo-7-methylindole.

Sources

Strategic Scaffolds: Synthesis and Utility of 7-Substituted-3-Iodoindoles

Executive Summary

The 7-substituted-3-iodoindole scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique solution to the "last-mile" functionalization problem. While the indole core is ubiquitous in drug discovery (e.g., kinase inhibitors, GPCR ligands), the 7-position is historically difficult to access due to steric hindrance and electronic deactivation.

By installing an iodine atom at the highly reactive C3 position while maintaining a substituent (halogen, nitro, alkoxy) at C7, researchers create an orthogonal reactivity platform . The C3-I bond is significantly more labile toward palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) than C7-Br or C7-Cl bonds. This allows for sequential, chemically distinct operations: first building complexity at C3, then subsequently modifying C7, enabling the rapid generation of diverse chemical libraries from a single core.

Synthesis Strategies: Constructing the Core

Two primary strategies exist for accessing this scaffold: Direct Electrophilic Iodination of pre-existing 7-substituted indoles and De Novo Cyclization methods.

Method A: Direct Electrophilic Iodination (The Standard Route)

This method relies on the intrinsic nucleophilicity of the indole C3 position. Even with electron-withdrawing groups (EWG) at C7 (e.g., -NO₂, -F), the C3 position remains the most reactive site for electrophilic aromatic substitution (S_EAr).

-

Reagents: N-Iodosuccinimide (NIS) is preferred over elemental iodine (

) for sensitive substrates due to milder conditions and easier workup. -

Regioselectivity: Highly selective for C3. C2-iodination is rarely observed unless C3 is blocked.

-

Mechanism: Formation of a

-complex at C3 followed by proton elimination.

Method B: One-Pot Alkynylation-Cyclization-Iodination (The Modern Route)

For cases where the 7-substituted indole precursor is not commercially available, this multicomponent reaction (MCR) builds the ring and installs the iodine in a single operation.

-

Workflow: 2-Amino-aryl halide

Sonogashira coupling with terminal alkyne -

Advantage: Avoids isolation of the intermediate indole, reducing purification steps.

Reactivity & Orthogonality: The Technical Edge

The defining feature of 7-substituted-3-iodoindoles is Chemo-selective Orthogonality . The bond dissociation energy (BDE) and oxidative addition rates follow the trend: C-I > C-Br > C-Cl .

The Orthogonal Workflow

-

Step 1 (C3 Functionalization): Pd-catalyzed coupling at room temperature or mild heat targets the C3-I bond exclusively. The C7-substituent (if Br/Cl) remains intact.

-

Step 2 (C7 Functionalization): Harsh conditions (higher temp, specialized ligands like Buchwald biaryl phosphines) are then used to activate the C7 position.

Visualization: Reactivity Logic

Figure 1: Orthogonal reactivity map demonstrating the sequential functionalization logic. C3-I is the "entry door" for the first diversity point.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-7-Bromoindole (Method A)

This protocol demonstrates the selective iodination of a deactivated indole core.

Reagents:

-

7-Bromoindole (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.05 equiv)

-

Acetone (0.1 M concentration)

Procedure:

-

Dissolution: Charge a round-bottom flask with 7-bromoindole (e.g., 500 mg) and dissolve in Acetone (25 mL). Ensure complete solvation.

-

Addition: Cool the solution to 0°C (ice bath). Add NIS portion-wise over 5 minutes. Note: Rapid addition can lead to minor di-iodination side products.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product usually appears as a less polar spot.

-

Workup: Remove solvent in vacuo. Redissolve residue in EtOAc (50 mL). Wash with saturated

(to quench trace -

Purification: Dry over

, filter, and concentrate. Recrystallize from Hexane/CH2Cl2 or purify via silica flash chromatography (100% Hexane -

Yield: Typically 85-92% as an off-white solid.

Protocol 2: Selective Suzuki Coupling at C3

Demonstrates the survival of the C7-Br handle.

Reagents:

-

3-Iodo-7-bromoindole (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

- (5 mol%)

- (2.0 equiv, 2M aq. solution)

-

DME/Water (4:1)

Procedure:

-

Degassing: Combine solvent (DME/Water) in a reaction vial and sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

-

Assembly: Add indole, boronic acid, and base. Add catalyst last under a positive stream of Argon.

-

Coupling: Seal and heat to 60°C for 4-6 hours. Note: Do not exceed 80°C to avoid oxidative addition into the C7-Br bond.

-

Workup: Dilute with water, extract with EtOAc.

-

Result: The product, 3-phenyl-7-bromoindole, is obtained. The C7-Br remains available for a second coupling (e.g., with a different boronic acid at 100°C).

Data Summary: Iodination Agents

| Reagent | Conditions | Selectivity (C3:C2) | Pros | Cons |

| NIS | Acetone or DMF, RT | >99:1 | Mild, high yield, easy handling | Expensive vs |

| DMF, RT | ~95:5 | Very cheap, scalable | Basic conditions may affect sensitive groups | |

| ICl | Pyridine/CH2Cl2 | ~90:10 | Extremely fast | Too reactive, often causes over-iodination |

| CH2Cl2, RT | >99:1 | Oxidative conditions | Atom uneconomical |

Synthesis Workflow Diagram

Figure 2: Decision tree for the synthesis and purification of the target scaffold.

References

-

Synthesis of 3-Iodoindoles by Electrophilic Cyclization Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles Source: MDPI (Molecules) URL:[Link]

-

Regioselective Palladium-Catalyzed Cross-Coupling Reactions Source: National Institutes of Health (NIH) URL:[Link]

-

Consecutive four-component synthesis of trisubstituted 3-iodoindoles Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

The Suzuki Reaction: Mechanism and Utility Source: Harvard University (Myers Group) URL:[Link]

Methodological & Application

High-Fidelity Regioselective Suzuki-Miyaura Coupling of 7-Bromo-3-iodo-1H-indole

Executive Summary

This application note details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 7-Bromo-3-iodo-1H-indole . This scaffold presents a unique opportunity for medicinal chemists to synthesize 3,7-unsymmetrically substituted indoles, a privileged pharmacophore in oncology and CNS drug discovery.

The core principle of this protocol relies on the distinct bond dissociation energies (BDE) of the carbon-halogen bonds. The C3–I bond (approx. 65 kcal/mol) undergoes oxidative addition significantly faster than the C7–Br bond (approx. 81 kcal/mol), allowing for a controlled, temperature-dependent sequential coupling workflow.

Mechanistic Logic & Regioselectivity

The success of this protocol hinges on Chemo-selectivity derived from the electronic and steric environment of the indole nucleus.

-

C3-Position (Iodo): Electron-rich and sterically accessible. The weak C–I bond allows for oxidative addition by Pd(0) at mild temperatures (RT to 60°C) using standard phosphine ligands (e.g., PPh3).

-

C7-Position (Bromo): Sterically hindered by the adjacent N-H (or N-R) group and electronically deactivated compared to the C3 position. Activation of this bond typically requires higher temperatures (>80°C) and electron-rich, bulky ligands (e.g., S-Phos, X-Phos, or dppf) to facilitate the oxidative addition step after the C3 position has been functionalized.

Reaction Pathway Diagram

The following flow chart illustrates the sequential logic, including the critical decision point regarding Nitrogen protection.

Figure 1: Sequential workflow for the regioselective functionalization of 7-bromo-3-iodoindole.

Experimental Protocols

Step 1: C3-Selective Suzuki Coupling

Objective: Functionalize the C3-position while leaving the C7-Br intact. Critical Parameter: Temperature control. Exceeding 70°C increases the risk of "double coupling" or oligomerization.

| Component | Equivalent | Role |

| 7-Bromo-3-iodo-1H-indole | 1.0 | Substrate |

| Boronic Acid (R¹-B(OH)₂) | 1.05 - 1.1 | Coupling Partner A |

| Pd(PPh₃)₄ | 0.05 (5 mol%) | Catalyst (Mild) |

| Na₂CO₃ (2M aq.) | 2.5 | Base |

| DME or 1,4-Dioxane | [0.1 M] | Solvent |

Procedure:

-

Setup: Charge a reaction vial with 7-Bromo-3-iodo-1H-indole (1.0 equiv), Boronic Acid A (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed DME (dimethoxyethane) and 2M aqueous Na₂CO₃.

-

Reaction: Heat the mixture to 60°C . Monitor via TLC or LCMS every 30 minutes.

-

Note: The reaction is typically complete within 1-3 hours.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Checkpoint: Verify the retention of the Bromine atom via Mass Spec (distinct 79Br/81Br isotope pattern).

-

Step 2: C7-Coupling (The "Hard" Bond)

Objective: Functionalize the sterically hindered C7-position. Critical Parameter: Ligand choice and N-protection. If the C3-substituent is bulky, or if the C7-coupling fails on the free indole, protect the Nitrogen with a Boc group before this step.

| Component | Equivalent | Role |

| 3-Substituted-7-bromoindole | 1.0 | Substrate |

| Boronic Acid (R²-B(OH)₂) | 1.5 - 2.0 | Coupling Partner B |

| Pd(dppf)Cl₂ or Pd-XPhos G3 | 0.05 - 0.10 | Active Catalyst |

| K₃PO₄ (3M aq. or solid) | 3.0 | Strong Base |

| Toluene/Water (10:1) | [0.1 M] | Solvent System |

Procedure:

-

Pre-requisite: If using Pd-XPhos or S-Phos , ensure the system is strictly oxygen-free.

-

Setup: Combine the C3-substituted intermediate (1.0 equiv), Boronic Acid B (1.5 equiv), Base (3.0 equiv), and Catalyst (5-10 mol%).

-

Reaction: Heat to 90°C - 100°C (Reflux).

-

Optimization: If conversion is low after 4 hours, microwave irradiation at 110°C for 1 hour is often effective.

-

-

Workup: Standard aqueous extraction.

-

Purification: Silica gel chromatography.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Step 1: C7-Br is also reacting (Bis-coupling) | Temperature too high or catalyst too active. | Lower temp to 40-50°C. Switch from Pd(dppf)Cl₂ to Pd(PPh₃)₄. Reduce Boronic Acid to 1.0 equiv. |

| Step 1: Protodeiodination (Loss of I, no coupling) | Hydride source present or catalytic cycle stalling. | Ensure solvents are anhydrous/degassed. Increase Boronic Acid stoichiometry. |

| Step 2: No reaction at C7 | Steric hindrance from N-H or C3-group. | Protect Nitrogen: Install a Boc or SEM group. Switch to Buchwald Ligands (X-Phos, S-Phos) designed for hindered chlorides/bromides. |

| Step 2: Homocoupling of Boronic Acid | Oxidation of boronic acid. | Rigorous degassing (freeze-pump-thaw). Add the boronic acid slowly or in portions. |

References

-

Regioselective Suzuki–Miyaura Reactions of the Bis(trifl

-

Source: ResearchGate / University of Rostock[1]

- Context: Demonstrates regioselectivity based on electronic deficiency, valid

-

-

Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- Source: RSC Advances / PubMed Central

- Context: Provides optimized conditions for C7-coupling in nitrogen heterocycles (indazoles/indoles)

-

Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles.

- Source: MDPI (Molecules)

- Context: Confirms the high reactivity of the C3-Iodo position in similar bicyclic systems, supporting the "C3-first" protocol.

-

Sequential and iterative Pd-c

- Source: Beilstein Journal of Organic Chemistry / NIH

- Context: A comprehensive review on using halogen reactivity differences (I > Br > Cl) for sequential library synthesis.

Sources

Application Note: High-Precision Chemoselectivity in Sonogashira Coupling of 7-Bromo-3-iodo-1H-indole

Executive Summary

The functionalization of 7-Bromo-3-iodo-1H-indole represents a classic challenge in medicinal chemistry: the need for orthogonal chemoselectivity on a bifunctional scaffold. This Application Note defines the precise conditions required to exclusively couple terminal alkynes at the C3-iodide position while preserving the C7-bromide for subsequent diversification (e.g., Suzuki-Miyaura coupling). By exploiting the significant difference in bond dissociation energies (BDE) and oxidative addition rates (

Part 1: The Chemoselectivity Landscape

Mechanistic Basis of Selectivity

The success of this protocol relies on the kinetic differentiation of the two halogenated sites. Palladium(0) oxidative addition is the rate-determining step (RDS) in the catalytic cycle. The reactivity order for oxidative addition is C–I > C–OTf > C–Br > C–Cl .

-

C3-Iodide: The C–I bond is weak (

65 kcal/mol) and located on the electron-rich pyrrole ring. It undergoes rapid oxidative addition even at ambient temperatures. -

C7-Bromide: The C–Br bond is stronger (

81 kcal/mol) and located on the benzene ring. Activation typically requires elevated temperatures (

By maintaining the reaction temperature below 40°C, the system operates in a kinetic window where

Substrate Considerations: The N-H Indole

While the request specifies 1H-indole (free amine), the acidic N–H proton (

-

Deprotonation: Strong bases can deprotonate the indole, potentially leading to N-alkynylation side products if copper acetylides are aggressive.

-

Catalyst Poisoning: Free indoles can coordinate to Pd(II) species, dampening catalytic activity.

Recommendation: While the protocol below works for free N-H indoles using mild bases, N-protection (e.g., Boc, Tosyl, SEM) is strongly recommended for scale-up to ensure reproducibility and solubility.

Part 2: Experimental Workflow & Logic

Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic divergence that allows for selective functionalization.

Caption: Kinetic divergence in Pd-catalyzed cross-coupling. Path A (green) yields the target product by exploiting the facile oxidative addition of the C-I bond at room temperature.

Optimization Matrix

The following table summarizes the effects of critical variables on the reaction outcome.

| Variable | Condition | Outcome | Recommendation |

| Catalyst | Pd(PPh₃)₂Cl₂ | Stable, reliable, moderate activity. | Preferred |

| Pd(PPh₃)₄ | Highly active, air-sensitive. | Use if conversion is slow. | |

| Pd(dppf)Cl₂ | Bidentate ligand, high stability. | Excellent alternative. | |

| Co-Catalyst | CuI (5-10 mol%) | Accelerates cycle via Cu-acetylide. | Required (purify if old). |

| Base | Et₃N (Triethylamine) | Mild, doubles as solvent/co-solvent. | Preferred for free NH. |

| K₂CO₃ / Cs₂CO₃ | Heterogeneous, requires polar solvent. | Good for N-protected substrates. | |

| Solvent | THF / DMF | Good solubility. | DMF for free NH (solubility). |

| Temp | 20–25 °C | Selective for C3-I. | Strict Control |

| Temp | > 60 °C | Activates C7-Br. | Avoid |

Part 3: Gold Standard Protocol (C3-Selective)

Objective: Synthesis of 3-(phenylethynyl)-7-bromo-1H-indole. Scale: 1.0 mmol (adaptable).

Materials

-

Substrate: 7-Bromo-3-iodo-1H-indole (1.0 equiv, 322 mg)

-

Alkyne: Phenylacetylene (1.2 equiv, 132 µL)[1]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv, 35 mg)

-

Co-Catalyst: Copper(I) iodide [CuI] (0.10 equiv, 19 mg)

-

Base: Triethylamine (Et₃N) (3.0 equiv or used as solvent mixture)

-

Solvent: Anhydrous THF or DMF (5 mL, 0.2 M)

Step-by-Step Procedure

-

Degassing (Critical):

-

Place the solvent (THF/DMF) and base (Et₃N) in a Schlenk flask.

-

Degas via sparging with Argon for 15 minutes or using the freeze-pump-thaw method (3 cycles). Reason: Oxygen promotes homocoupling of the alkyne (Glaser coupling) and oxidizes the Pd catalyst.

-

-

Reaction Setup:

-

To a separate oven-dried reaction vial equipped with a magnetic stir bar, add the Indole substrate , Pd(PPh₃)₂Cl₂ , and CuI .

-

Note on Addition Order: Adding CuI last or with the catalyst is standard. Ensure solids are added before liquids to minimize air exposure.

-

-

Initiation:

-

Seal the vial with a septum and purge with Argon.

-

Inject the degassed solvent/base mixture via syringe.

-

Add the Alkyne dropwise via syringe.

-

Stir at Room Temperature (23°C) .

-

-

Monitoring:

-

Monitor by TLC or LC-MS at 1 hour and 4 hours.

-

Expectation: Disappearance of starting material (

in 20% EtOAc/Hex) and appearance of a fluorescent product spot. The C7-bromo product should remain stable.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (30 mL).

-

Wash with saturated NH₄Cl (aq) or 5% ethylenediamine (aq) . Reason: Ammonia/amine washes chelate residual copper, removing the blue/green color and preventing contamination.

-

Wash with Brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Experimental Workflow Diagram

Caption: Step-by-step workflow ensuring anaerobic conditions and efficient copper removal.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

The "Glaser" Problem (Homocoupling)

If you observe a major side product (di-alkyne), oxygen has entered the system.

-

Mechanism: Cu(I) + O₂ + Alkyne

Alkyne-Alkyne dimer. -

Fix: Increase rigor of degassing. Use a glovebox if available. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the oxidative addition complex.

C7-Bromide Activation (Loss of Selectivity)

If you observe bis-coupling (alkyne at C3 and C7):

-

Cause: Temperature is too high or the reaction ran too long.

-

Fix: Strictly maintain T < 25°C. If selectivity remains poor, switch to a less bulky ligand or reduce catalyst loading to 1 mol%.

Free N-H Interference

If conversion is stalled:

-

Cause: The indole nitrogen may be coordinating Pd or the proton is interfering with the base cycle.

-

Fix: Add 1.1 equiv of Boc₂O and DMAP to the starting material to protect the nitrogen in situ or prior to coupling. This renders the indole electron-deficient, slightly slowing the C3 coupling but drastically improving cleanliness.

Part 5: References

-

Selectivity in Polyhalogenated Heterocycles: Handy, S. T., & Zhang, Y. (2006). "Selectivity in the Sonogashira coupling of polyhalogenated heteroaromatics." Chemical Communications.

-

General Sonogashira Mechanism & Protocols: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

-

Indole Functionalization Guide: Lu, B. Z., et al. (2006).[2][3] "A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles." Organic Letters.

-

Oxidative Addition Rates (Pd): Fauvarque, J. F., et al. (1981). "Kinetics of oxidative addition of organic halides to palladium(0)." Journal of Organometallic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]

- 3. One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination [organic-chemistry.org]

Application Note: Strategic Utilization of 7-Bromo-3-iodo-1H-indole in Medicinal Chemistry

Executive Summary

7-Bromo-3-iodo-1H-indole represents a "privileged scaffold" in modern drug discovery, offering a unique orthogonal reactivity profile that enables the rapid construction of high-complexity libraries. This guide details the strategic application of this intermediate, focusing on the chemoselective exploitation of the C-3 iodo and C-7 bromo substituents. By leveraging the significant bond dissociation energy difference between C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol), medicinal chemists can sequentially functionalize the indole core to access novel kinase inhibitors, antiviral agents, and CNS-active compounds.

Chemical Properties & Reactivity Profile[1][2][3][4]

The utility of 7-bromo-3-iodo-1H-indole lies in its electronic asymmetry . The indole ring is electron-rich, but the positions differ significantly in their susceptibility to oxidative addition by transition metals.

Reactivity Hierarchy

-

C-3 Position (Iodo): The C–I bond is the "softest" electrophile. It undergoes oxidative addition with Pd(0) species at room temperature (or mild heating), making it the first point of entry for cross-coupling.

-

N-1 Position (NH): The indole nitrogen (pKa ~16) can be deprotonated and alkylated/arylated. This is often done first if solubility is an issue, or last to fine-tune physicochemical properties (logP, tPSA).

-

C-7 Position (Bromo): The C–Br bond at the 7-position is sterically crowded (peri-interaction with H-1 and H-6) and electronically less activated than the C-3 iodide. Functionalization here requires "forcing" conditions (higher temperature, electron-rich bulky ligands like XPhos or Buchwald precatalysts) after the C-3 iodide has been consumed.

Visualization: Reactivity Map

The following diagram illustrates the sequential logic for functionalizing this scaffold.

Caption: Orthogonal reactivity map of 7-Bromo-3-iodo-1H-indole showing the kinetic preference for C-3 functionalization over C-7.

Protocol 1: Synthesis of 7-Bromo-3-iodo-1H-indole

Before application, the scaffold must be synthesized with high purity. Commercial 7-bromoindole is the standard starting material.

Objective: Regioselective iodination of 7-bromoindole at C-3.

| Parameter | Specification |

| Starting Material | 7-Bromoindole (1.0 equiv) |

| Reagent | N-Iodosuccinimide (NIS) (1.05 equiv) |

| Solvent | DMF or Acetone (0.2 M) |

| Temperature | 0 °C to Room Temperature (RT) |

| Time | 1–2 Hours |

| Yield Target | >90% |

Step-by-Step Methodology:

-

Dissolution: Dissolve 7-bromoindole (e.g., 1.96 g, 10 mmol) in DMF (50 mL) in a round-bottom flask shielded from light (iodides are light-sensitive).

-

Addition: Cool the solution to 0 °C in an ice bath. Add NIS (2.36 g, 10.5 mmol) portion-wise over 10 minutes.

-

Reaction: Remove the ice bath and stir at RT for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot.

-

Workup: Pour the reaction mixture into ice-water (200 mL) containing 5% sodium thiosulfate (to quench excess iodine).

-

Isolation: A precipitate will form. Filter the solid, wash copiously with water, and dry under vacuum.

-

Note: If no precipitate forms (due to DMF solubility), extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water if necessary. The product is typically an off-white to beige solid.

Protocol 2: Chemoselective C-3 Functionalization (The "Easy" Hit)

This protocol demonstrates how to install an aryl group at C-3 without touching the C-7 bromide.

Reaction Type: Suzuki-Miyaura Cross-Coupling.[1][2] Key Principle: Use a mild catalyst and low temperature to prevent activation of the C-Br bond.

| Component | Reagent/Condition | Role |

| Substrate | 7-Bromo-3-iodo-1H-indole (1.0 equiv) | Electrophile |

| Partner | Aryl Boronic Acid (1.1 equiv) | Nucleophile |

| Catalyst | Pd(PPh3)4 (3-5 mol%) | Mild Pd(0) source |

| Base | Na2CO3 (2.0 M aq, 2.0 equiv) | Activator |

| Solvent | DME/Water or Toluene/EtOH/Water | Solvent system |

| Temp | Room Temperature to 60 °C | Kinetic Control |

Experimental Procedure:

-

Setup: In a reaction vial, combine 7-bromo-3-iodoindole (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).

-

Degassing: Evacuate and backfill with Nitrogen (3 cycles). This is critical to preserve the catalyst.

-

Solvent Addition: Add degassed DME (dimethoxyethane) and 2.0 M aqueous Na2CO3 (ratio 3:1).

-

Execution: Stir at Room Temperature for 4-6 hours.

-

Checkpoint: If reaction is sluggish, heat to 40-50 °C. Do not exceed 80 °C, or you risk oxidative addition at the C-7 bromide (scrambling).

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.

-

Purification: Flash chromatography. The product is a 3-Aryl-7-bromoindole .

Protocol 3: C-7 Functionalization (The "Hard" Hit)

Once the C-3 position is derivatized, the C-7 bromide remains as a handle for a second diversification step. This requires a more active catalytic system due to steric hindrance and the stronger C-Br bond.

Reaction Type: Suzuki or Buchwald-Hartwig Coupling.

| Component | Reagent/Condition | Role |

| Substrate | 3-Aryl-7-bromoindole (from Protocol 2) | Electrophile |

| Partner | Boronic Acid OR Amine | Nucleophile |

| Catalyst | Pd2(dba)3 (2 mol%) + XPhos (4 mol%) | Active Catalyst System |

| Base | K3PO4 (3.0 equiv) or NaOtBu | Strong Base |

| Solvent | 1,4-Dioxane or Toluene | High-boiling solvent |

| Temp | 100–110 °C | Thermodynamic Control |

Experimental Procedure:

-

Setup: Combine the 3-aryl-7-bromoindole (1.0 equiv), coupling partner (1.2–1.5 equiv), Pd2(dba)3, and XPhos (or SPhos for steric bulk) in a pressure vial.

-

Solvent: Add anhydrous 1,4-Dioxane.

-

Base: Add K3PO4 (finely ground).

-

Execution: Seal the vial and heat to 100 °C for 12–16 hours.

-

Note: The bulky ligand (XPhos) is essential to facilitate oxidative addition into the hindered C-7 bromide and prevent debromination.

-

-

Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Case Study: Synthesis of a Dual-Kinase Inhibitor Library

A medicinal chemistry team targets a kinase with a hydrophobic back-pocket (accessed via C-3) and a solvent-exposed region (accessed via C-7).

Workflow Visualization:

Caption: Sequential functionalization workflow generating a 144-compound library from a single scaffold.

Rationale:

-

Step 1: Generates the bifunctional core.

-

Step 2: The "R1" diversity is introduced first under mild conditions to avoid touching the C-7 bromide.

-

Step 3: The "R2" diversity is introduced last using forcing conditions. This order is mandatory; reversing it (trying to react C-7 first) would result in uncontrolled mixtures reacting at C-3.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Loss of Selectivity (Step 2) | Temperature too high (>80°C) or catalyst too active. | Lower temp to RT; switch to Pd(PPh3)4 or PdCl2(PPh3)2. Avoid SPhos/XPhos in Step 2. |

| Protodehalogenation (C-3 I loss) | Hydride source present or excessive heating. | Ensure anhydrous solvents if heating; use mild bases (K2CO3 instead of Cs2CO3). |

| No Reaction at C-7 (Step 3) | Steric hindrance or catalyst deactivation. | Switch to "Buchwald Precatalysts" (e.g., XPhos Pd G3). Increase temp to 120°C (microwave). |

| N-Arylation Competition | NH is nucleophilic.[2] | Protect N-1 with Boc, Tosyl, or SEM before starting C-7 coupling if N-arylation is observed. |

References

-

Synthesis and Reactivity of 7-Bromoindole: Leggetter, B. E., & Brown, R. K. (1960). The structure of monobrominated ethyl indole-3-carboxylate and the preparation of 7-bromoindole.[3] Canadian Journal of Chemistry, 38(9), 1467-1471.

-

General Indole Functionalization & Medicinal Chemistry: Chadwick, J., et al. (2020). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery.[4][5][6] MDPI Pharmaceuticals.

-

Selective Cross-Coupling Methodologies (Halogen Dance/Selectivity): Linstadt, R. T. H., et al. (2018).[7] B-Alkyl sp3-sp2 Suzuki-Miyaura Couplings under Mild Aqueous Micellar Conditions. Organic Letters, 20(10), 2902-2905.

-

Synthesis of 3-Iodoindoles via Electrophilic Cyclization: Yue, D., & Larock, R. C. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes. Journal of Organic Chemistry.

-

C-7 Functionalization Strategies: Yang, Y., et al. (2014). C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. Journal of Organic Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-Bromindol 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

High-Precision Synthesis of Kinase Inhibitors: The 7-Bromo-3-iodo-1H-indole Protocol

Executive Summary

In the development of ATP-competitive kinase inhibitors, the indole scaffold remains a "privileged structure" due to its ability to mimic the purine ring of ATP. However, accessing highly substituted indoles with precise regiocontrol is a common bottleneck.

This Application Note details the utilization of 7-Bromo-3-iodo-1H-indole as a linchpin intermediate. This molecule possesses two chemically distinct halogen handles—a highly reactive iodide at C3 and a less reactive bromide at C7—enabling orthogonal, sequential cross-coupling reactions. This guide provides validated protocols for synthesizing this precursor and deploying it to construct complex kinase inhibitors with high atom economy.

Chemical Logic & Mechanism

The utility of 7-Bromo-3-iodo-1H-indole rests on the kinetic differentiation of oxidative addition rates to Palladium(0) catalysts.

Reactivity Hierarchy

The rate of oxidative addition (

-

C3-Iodine (The "Soft" Handle): Reacts under mild conditions (Room Temperature to 40°C). This position typically targets the Gatekeeper residue or the hydrophobic back-pocket of the kinase.

-

C7-Bromine (The "Hard" Handle): Requires elevated temperatures (>80°C) or specialized ligands (e.g., Buchwald phosphines). This position orients towards the Solvent Front , ideal for solubilizing groups (e.g., morpholine, piperazine).

Structural Activity Relationship (SAR) Context

In a typical Type I kinase inhibitor binding mode:

-

N1-H: Forms a hydrogen bond with the Hinge Region (e.g., Glu/Leu backbone).

-

C3-Substituent: Penetrates the hydrophobic pocket.

-

C7-Substituent: Modulates physicochemical properties (LogD, solubility) without disrupting the core binding mode.

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-3-iodo-1H-indole

Objective: Selective iodination of 7-bromoindole without over-iodination or N-functionalization.

Reagents:

-

7-Bromoindole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

DMF (Anhydrous, 0.5 M concentration)

-

10% Aqueous Sodium Thiosulfate (

)

Procedure:

-

Dissolution: Charge a round-bottom flask with 7-Bromoindole and dissolve in anhydrous DMF. Cool the solution to 0°C in an ice bath.

-

Addition: Add NIS portion-wise over 15 minutes. Note: Rapid addition can lead to exotherms and minor impurities.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LCMS. The starting material (

) should disappear, replaced by a lower spot ( -

Quench: Pour the reaction mixture into ice-water containing 10%

. The thiosulfate neutralizes any free iodine (removing the reddish tint). -

Isolation: A precipitate will form. Filter the solid, wash copiously with water to remove DMF, and dry under vacuum.

-

Alternative: If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallization from Hexane/DCM is usually sufficient.

QC Criteria:

-

1H NMR (DMSO-d6): Doublet at C2-H (

ppm) shifts downfield compared to SM. Absence of C3-H signal. -

Purity: >98% by HPLC (254 nm).

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Objective: Sequential functionalization, installing the C3 group first, followed by the C7 group.

Step 1: C3-Selective Coupling (The "Mild" Step)

Reagents:

-

7-Bromo-3-iodo-1H-indole (1.0 eq)

-

Aryl Boronic Acid A (1.1 eq)

-

Catalyst:

(5 mol%) -

Base:

(2.0 eq, 2M aqueous) -

Solvent: DME/Water (3:1)

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine indole, Boronic Acid A, and Base in the reaction vessel.

-

Add Pd catalyst last under a nitrogen stream.

-

Stir at 40°C for 4-6 hours. Critical: Do not exceed 50°C to prevent reaction at the C7-Br site.

-

Workup: Dilute with EtOAc, wash with water, concentrate.

-

Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).[2]

Step 2: C7-Coupling (The "Forcing" Step)

Reagents:

-

Isolated C3-substituted intermediate (1.0 eq)

-

Aryl Boronic Acid B (1.5 eq)

-

Catalyst:

or XPhos Pd G2 (5 mol%) -

Base:

(3.0 eq) -

Solvent: Dioxane/Water (4:1)

Procedure:

-

Combine intermediate, Boronic Acid B, and Base.

-

Add Catalyst.[3]

-

Heat to 90-100°C for 12 hours.

-

Workup and purification as above.

Visualizations

Synthetic Workflow (Graphviz)

This diagram illustrates the sequential logic of the synthesis, highlighting the orthogonal reactivity windows.

Caption: Sequential functionalization strategy utilizing the reactivity gap between C3-Iodide and C7-Bromide.

Kinase Pocket SAR Logic

This diagram maps the indole substituents to their specific roles within the ATP binding pocket.

Caption: Structural Activity Relationship (SAR) mapping of the 3,7-disubstituted indole scaffold in the kinase pocket.

Data Summary: Halogen Reactivity Comparison

| Parameter | C3-Iodine ( | C7-Bromine ( | Implication for Protocol |

| Bond Dissociation Energy | ~65 kcal/mol | ~81 kcal/mol | C-I undergoes oxidative addition faster. |

| Pd-Oxidative Addition Temp | 20°C - 50°C | 80°C - 120°C | Allows thermal control of selectivity. |

| Steric Environment | Hindered (Gatekeeper) | Exposed (Solvent) | C7 tolerates bulkier ligands/groups. |

| Preferred Catalyst | C7 requires electron-rich/bidentate ligands. |

References

-

Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. (2014). A comprehensive review detailing the reactivity order of indolyl halides. [Link]

-

Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. (2010). Theoretical grounding for the C-I vs C-Br selectivity. [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics. Molecules. (2024). Discusses the SAR of kinase inhibitors and the role of the 7-position in solubility. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Organic & Biomolecular Chemistry. (2013). Practical guide to ligand and condition selection for orthogonal coupling. [Link]

Sources

The Strategic Utility of 7-Bromo-3-iodo-1H-indole in Advanced Multi-Step Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the strategic incorporation of halogen atoms on a core scaffold provides a powerful toolkit for the construction of complex molecular architectures. The dihalogenated indole, 7-Bromo-3-iodo-1H-indole, has emerged as a particularly valuable building block for researchers in medicinal chemistry and materials science. Its unique electronic and steric properties, coupled with the differential reactivity of the bromine and iodine substituents, allow for a high degree of control in sequential cross-coupling reactions. This enables the regioselective introduction of diverse functionalities, paving the way for the efficient synthesis of novel bioactive compounds and functional materials. This application note provides an in-depth guide to the strategic application of 7-Bromo-3-iodo-1H-indole in multi-step organic synthesis, with a focus on sequential cross-coupling reactions and their application in the synthesis of complex target molecules.

The Power of Orthogonal Reactivity: Sequential Cross-Coupling Strategies

The synthetic utility of 7-Bromo-3-iodo-1H-indole lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the carbon-bromine bond. This difference in reactivity allows for the selective functionalization of the 3-position of the indole ring while leaving the 7-position intact for a subsequent transformation. This orthogonal reactivity is the cornerstone of its application in multi-step synthesis.

A typical synthetic workflow involves an initial Sonogashira or Suzuki-Miyaura coupling at the more reactive 3-iodo position, followed by a second cross-coupling reaction at the less reactive 7-bromo position. This sequential approach allows for the controlled and stepwise construction of highly substituted indole derivatives.

Caption: Sequential cross-coupling workflow.

Application in the Synthesis of Bioactive Scaffolds: Kinase Inhibitors and Marine Alkaloids

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The ability to precisely functionalize the indole core at multiple positions makes 7-Bromo-3-iodo-1H-indole a valuable starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors. Many kinase inhibitors feature a substituted (aza)indole core that interacts with the hinge region of the kinase active site.[1][2]

Furthermore, a vast number of marine natural products, known for their potent biological activities, are based on substituted indole skeletons.[3] The synthesis of these complex marine alkaloids often requires the strategic introduction of various substituents onto an indole nucleus, a task for which 7-Bromo-3-iodo-1H-indole is well-suited.[4][5]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a generalized framework for the sequential functionalization of 7-Bromo-3-iodo-1H-indole. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Regioselective Sonogashira Coupling at the C-3 Position

This protocol details the selective coupling of a terminal alkyne to the 3-iodo position of 7-Bromo-3-iodo-1H-indole.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Quantity (example) | Molar Equiv. |

| 7-Bromo-3-iodo-1H-indole | 321 mg | 1.0 |

| Terminal Alkyne (e.g., Phenylacetylene) | 123 µL | 1.2 |

| PdCl₂(PPh₃)₂ | 14 mg | 0.02 |

| Copper(I) Iodide (CuI) | 7.6 mg | 0.04 |

| Triethylamine (Et₃N) | 5 mL | - |

| Tetrahydrofuran (THF), anhydrous | 10 mL | - |

| Inert Gas (Argon or Nitrogen) | - | - |

Procedure:

-

To a dry, argon-flushed round-bottom flask, add 7-Bromo-3-iodo-1H-indole, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous THF and triethylamine to the flask.

-

Add the terminal alkyne dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the 7-bromo-3-alkynyl-1H-indole.

Protocol 2: Suzuki-Miyaura Coupling at the C-7 Position

This protocol describes the subsequent functionalization of the 7-bromo position of the product from Protocol 1 with a boronic acid or ester.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Quantity (example) | Molar Equiv. |

| 7-Bromo-3-alkynyl-1H-indole | 298 mg | 1.0 |

| Aryl/Vinyl Boronic Acid or Ester | - | 1.5 |

| Pd(PPh₃)₄ | 58 mg | 0.05 |

| Potassium Carbonate (K₂CO₃) | 414 mg | 3.0 |

| 1,4-Dioxane, anhydrous | 8 mL | - |

| Water, degassed | 2 mL | - |

| Inert Gas (Argon or Nitrogen) | - | - |

Procedure:

-

To a dry, argon-flushed round-bottom flask, add the 7-bromo-3-alkynyl-1H-indole, the boronic acid or ester, and potassium carbonate.

-

Add Pd(PPh₃)₄ to the flask.

-

Add anhydrous 1,4-dioxane and degassed water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 7,3-disubstituted indole.

Causality in Experimental Choices

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for the success of cross-coupling reactions. For Sonogashira couplings, a combination of a palladium(II) precatalyst and a copper(I) co-catalyst is standard. For Suzuki-Miyaura couplings, a palladium(0) catalyst such as Pd(PPh₃)₄ is often effective. The use of bulky, electron-rich phosphine ligands can enhance the reactivity of the catalyst, particularly for less reactive aryl bromides.

-

Base and Solvent System: The base plays a critical role in the catalytic cycle of both Sonogashira and Suzuki-Miyaura reactions.[6][7] In Sonogashira couplings, an amine base like triethylamine acts as both a base and a solvent. For Suzuki-Miyaura reactions, an inorganic base such as potassium carbonate is commonly used in a biphasic solvent system like dioxane/water to facilitate the transmetalation step.[6][7]

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, conducting these reactions under an inert atmosphere of argon or nitrogen is essential to prevent catalyst deactivation and ensure reproducible results.

Illustrative Synthetic Pathway: Towards a Hypothetical Kinase Inhibitor Scaffold

The following diagram illustrates a hypothetical multi-step synthesis of a complex kinase inhibitor scaffold, starting from 7-Bromo-3-iodo-1H-indole, showcasing the strategic application of sequential cross-coupling reactions.

Caption: Hypothetical synthesis of a kinase inhibitor scaffold.

Conclusion

7-Bromo-3-iodo-1H-indole is a powerful and versatile building block in multi-step organic synthesis. The differential reactivity of its two halogen substituents enables a predictable and regioselective approach to the construction of complex, highly functionalized indole derivatives. Through the strategic application of sequential cross-coupling reactions, researchers can efficiently access a wide range of molecular architectures, including those found in medicinally important kinase inhibitors and biologically active marine alkaloids. The protocols and strategies outlined in this application note provide a solid foundation for the utilization of this valuable synthetic intermediate in drug discovery and materials science.

References

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]

- Google Patents. (2012). Method for preparing 5-bromoindole. CN102558017A.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Guerra, F. S., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. ResearchGate. [Link]

-

El-Sawy, E. R., et al. (2019). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis, 16(6), 833-853. [Link]

-

El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7107-7114. [Link]

-

ResearchGate. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]

- Google Patents. (2015).

-

Kumar, A., et al. (2017). Concise synthesis of substituted meridianins. Cogent Chemistry, 3(1), 1362013. [Link]

-

Vitale, P., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(22), 5035. [Link]

-

Fischer, S., & Gribbon, P. (2020). A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives. Marine Drugs, 18(10), 512. [Link]

Sources

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for the Selective Functionalization of the C-I versus C-Br Bond

For: Researchers, scientists, and drug development professionals.

Abstract

The selective functionalization of carbon-halogen bonds is a cornerstone of modern synthetic organic chemistry, enabling the precise construction of complex molecular architectures. Among these, the ability to discriminate between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within the same molecule offers a powerful strategy for sequential and site-specific modifications. This guide provides an in-depth exploration of the principles and protocols governing the selective functionalization of C-I bonds in the presence of C-Br bonds. We will delve into the mechanistic underpinnings of this selectivity, focusing on palladium-, copper-, and nickel-catalyzed cross-coupling reactions, as well as emerging photocatalytic methods. Detailed, field-proven protocols for key transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are presented to equip researchers with the practical knowledge to implement these powerful synthetic tools.

The Scientific Foundation for Selectivity

The ability to selectively activate a C-I bond over a C-Br bond is rooted in fundamental differences in their bond dissociation energies (BDEs) and the kinetics of oxidative addition to a low-valent metal center.

-

Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. For instance, in halobenzenes, the BDE of the C-I bond is approximately 280 kJ/mol, whereas the C-Br bond is around 335 kJ/mol. This inherent difference in bond strength makes the C-I bond more susceptible to cleavage under milder reaction conditions.

-

Oxidative Addition: In many transition metal-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the aryl halide to the metal center (e.g., Pd(0)).[1] The general reactivity trend for this step is C-I > C-Br > C-Cl > C-F.[2] This kinetic preference allows for the selective reaction of the C-I bond at lower temperatures or with less reactive catalysts, leaving the C-Br bond intact for subsequent transformations.

This inherent reactivity difference can be exploited and fine-tuned through the judicious choice of catalyst, ligands, and reaction conditions to achieve high levels of selectivity.

Palladium-Catalyzed Selective C-I Functionalization

Palladium catalysis is the most extensively studied and widely employed method for selective C-I bond functionalization. The versatility of palladium catalysts, coupled with a deep understanding of their reaction mechanisms, allows for a high degree of control over selectivity.

Mechanistic Considerations

The catalytic cycle for most palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) involves three key steps: oxidative addition, transmetalation (or carbopalladation/migratory insertion), and reductive elimination.[1][3] As mentioned, the oxidative addition step is where the selectivity between the C-I and C-Br bond is primarily established. By carefully controlling the reaction parameters, the activation energy barrier for the oxidative addition of the C-I bond can be kept significantly lower than that for the C-Br bond.

dot

Caption: Selective C-I oxidative addition in Pd-catalyzed cross-coupling.

Protocol: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The following protocol is designed for the selective coupling of an aryl iodide in the presence of an aryl bromide.

Materials:

-

Aryl dihalide (e.g., 1-bromo-4-iodobenzene) (1.0 mmol)

-

Arylboronic acid (1.1 mmol)

-

Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

-

K₂CO₃ (2.0 mmol)

-

Toluene/H₂O (4:1 mixture, 5 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (N₂ or Ar)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl dihalide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the degassed toluene/H₂O solvent mixture.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 2-6 hours), cool the reaction to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

-

Catalyst: Pd(PPh₃)₄ is a relatively less reactive catalyst compared to more modern systems employing bulky, electron-rich phosphine ligands. Its milder activity helps to discriminate between the more reactive C-I bond and the less reactive C-Br bond.

-

Temperature: Running the reaction at or near room temperature is crucial. Higher temperatures can provide sufficient energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.

-

Base: K₂CO₃ is a moderately strong base sufficient to facilitate the transmetalation step without promoting side reactions.[4]

| Substrate (Ar-X) | Coupling Partner | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Selectivity (I:Br) |

| 1-bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 40 | 4 | 92 | >99:1 |

| 1-bromo-3-iodobenzene | 4-methoxyphenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 25 | 6 | 88 | >99:1 |

Protocol: Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. High selectivity for the C-I bond can be achieved, particularly under copper-free conditions.[5]

Materials:

-

Aryl dihalide (e.g., 1-bromo-4-iodobenzene) (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

-

CuI (0.06 mmol, 6 mol%) - for traditional conditions

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)

-

THF or DMF (5 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (N₂ or Ar)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the aryl dihalide in the chosen solvent.

-

Add the terminal alkyne, followed by the base (TEA or DIPEA).

-

Add the Pd(PPh₃)₂Cl₂ and CuI (if using).

-

Stir the reaction at room temperature and monitor by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify by column chromatography.

Causality Behind Choices:

-

Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst, omitting it or using it in very low quantities can enhance selectivity for the C-I bond, as the copper acetylide formation and subsequent transmetalation can be tuned to favor the more reactive aryl-palladium-iodide intermediate.[6]

-

Base: A strong amine base like TEA or DIPEA is required to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.

Protocol: Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][8] Selectivity for the C-I bond is readily achievable.

Materials:

-

Aryl dihalide (e.g., 1-bromo-4-iodobenzene) (1.0 mmol)

-

Amine (1.2 mmol)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol%)

-

Xantphos (0.025 mmol, 2.5 mol%)

-

NaOt-Bu or K₃PO₄ (1.4 mmol)

-

Toluene or Dioxane (5 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (N₂ or Ar)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the Pd₂(dba)₃, Xantphos, and base.

-

Add the solvent, followed by the aryl dihalide and the amine.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress.

-

After completion, cool the reaction, dilute with ether, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Choices:

-

Ligand: The choice of phosphine ligand is critical. Bidentate ligands like Xantphos can promote the desired reductive elimination from the Ar-Pd(II)-NR₂ intermediate while maintaining selectivity in the initial oxidative addition step. Bulky, electron-rich monophosphine ligands can also be effective.[3]

-

Base: A strong, non-nucleophilic base like NaOt-Bu is often required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

dot

Caption: Key factors influencing selective C-I functionalization.

Copper- and Nickel-Catalyzed Selective Reactions

While palladium catalysis is dominant, copper and nickel-based systems offer complementary and sometimes superior reactivity profiles.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in C-N and C-O bond formation.[9] Modern protocols often use ligands to improve solubility and reactivity, allowing for milder conditions that can discriminate between C-I and C-Br bonds.[10] Generally, aryl iodides are significantly more reactive than aryl bromides in copper-catalyzed couplings.[11][12][13]

Nickel-Catalyzed Reactions

Nickel catalysts are gaining prominence due to their lower cost and unique reactivity, including the ability to activate traditionally less reactive bonds.[14][15] For selective C-I versus C-Br functionalization, nickel catalysis can be highly effective. The mechanism often involves a Ni(0)/Ni(II) catalytic cycle, similar to palladium, but with distinct ligand effects and redox properties. Recent studies have shown that specific nickel-ligand combinations can achieve excellent selectivity in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[16][17]

Emerging Methods: Photocatalysis

Photocatalytic methods offer a distinct approach to bond activation, often proceeding through radical intermediates.[18] Visible-light photoredox catalysis can generate highly reactive species under exceptionally mild conditions. By tuning the redox potential of the photocatalyst, it is possible to selectively reduce an aryl iodide over an aryl bromide, generating an aryl radical that can then engage in a variety of bond-forming reactions. This approach is still developing but holds great promise for achieving high levels of selectivity under green and sustainable conditions.[19][20]

Conclusion and Future Outlook

The selective functionalization of the C-I bond in the presence of a C-Br bond is a well-established and powerful strategy in organic synthesis. The difference in bond dissociation energies and the kinetics of oxidative addition provide a solid thermodynamic and kinetic basis for this selectivity. Palladium catalysis remains the workhorse in this field, with a vast toolbox of ligands and well-understood reaction conditions. Copper and nickel catalysis provide valuable alternatives, often with complementary reactivity and at a lower cost. The future of this field will likely see the continued development of more active and selective catalysts, particularly those based on earth-abundant metals like nickel and iron, as well as the expansion of photocatalytic methods that operate under even milder and more sustainable conditions. These advancements will continue to empower chemists to construct complex molecules with ever-increasing precision and efficiency.

References

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. Available at: [Link]

-

C-I-Selective Cross-Coupling Enabled by a Cationic Palladium Trimer. PubMed. Available at: [Link]

-

Copper-Mediated C–X Functionalization of Aryl Halides. ACS Publications. Available at: [Link]

-

Selective Activation of C−H Bonds in a Cascade Process Combining Photochemistry and Biocatalysis. Wiley Online Library. Available at: [Link]

-

Catalytic Reactions Involving the Oxidative Addition of Si Halogen and Si Pseudohalogen Bonds as a Key Step. Wiley Online Library. Available at: [Link]

-

Selective Activation of C-H Bonds in a Cascade Process Combining Photochemistry and Biocatalysis. SciSpace. Available at: [Link]

-

Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PubMed Central. Available at: [Link]

-

N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. MDPI. Available at: [Link]

-

Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. ACS Publications. Available at: [Link]

-

Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. Available at: [Link]

-

Photocatalytic regioselective C–H bond functionalizations in arenes. Royal Society of Chemistry. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Computational Study of Ni-Catalyzed C–H Functionalization: Factors That Control the Competition of Oxidative Addition and Radical Pathways. ACS Publications. Available at: [Link]

-

Breaking Conventional Site Selectivity in C–H Bond Activation: Selective sp3 versus sp2 Silylation by a Pincer-Based Pocket. ACS Publications. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. Royal Society of Chemistry. Available at: [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]

-

Catalytic C−C Bond Formation through Selective Activation of C−F Bonds. ResearchGate. Available at: [Link]

-

Photocatalytic Activation of C–H Bonds by Spatially Controlled Chlorine and Titanium on the Silicate Layer. ACS Publications. Available at: [Link]

-

Radical‐Promoted C−C Bond Cleavage: A Deconstructive Approach for Selective Functionalization. ResearchGate. Available at: [Link]

-

Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. ScienceDirect. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. ACS Publications. Available at: [Link]

-